2-bromo-4-chlorophenyl (2E)-3-(4-fluorophenyl)prop-2-enoate
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Overview
Description
2-bromo-4-chlorophenyl 3-(4-fluorophenyl)acrylate is an organic compound with the molecular formula C15H9BrClFO2 This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chlorophenyl 3-(4-fluorophenyl)acrylate typically involves the esterification of 2-bromo-4-chlorophenol with 3-(4-fluorophenyl)acrylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chlorophenyl 3-(4-fluorophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted phenyl acrylates.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Scientific Research Applications
2-bromo-4-chlorophenyl 3-(4-fluorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-4-chlorophenyl 3-(4-fluorophenyl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of halogen atoms enhances its reactivity and binding affinity to target molecules. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-chlorophenyl 3-(4-trifluoromethylphenyl)acrylate
- 2-bromo-4-chlorophenyl 3-(4-methylphenyl)acrylate
- 2-bromo-4-chlorophenyl 3-(4-chlorophenyl)acrylate
Uniqueness
2-bromo-4-chlorophenyl 3-(4-fluorophenyl)acrylate is unique due to the presence of a fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C15H9BrClFO2 |
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Molecular Weight |
355.58 g/mol |
IUPAC Name |
(2-bromo-4-chlorophenyl) (E)-3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C15H9BrClFO2/c16-13-9-11(17)4-7-14(13)20-15(19)8-3-10-1-5-12(18)6-2-10/h1-9H/b8-3+ |
InChI Key |
SDOXVFVMDAVCAX-FPYGCLRLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC2=C(C=C(C=C2)Cl)Br)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2=C(C=C(C=C2)Cl)Br)F |
Origin of Product |
United States |
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